molecular formula C9H8ClNO2S B1620592 2-Chloro-4,7-dimethoxy-1,3-benzothiazole CAS No. 890091-99-3

2-Chloro-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B1620592
CAS No.: 890091-99-3
M. Wt: 229.68 g/mol
InChI Key: HHZVUGPLXAGVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,7-dimethoxy-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,7-dimethoxy-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chloroacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,7-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzothiazoles, which can have varied biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-Chloro-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the derivative and its specific application .

Comparison with Similar Compounds

  • 2-Chlorobenzothiazole
  • 4,7-Dimethoxybenzothiazole
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Comparison: 2-Chloro-4,7-dimethoxy-1,3-benzothiazole is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. Compared to 2-Chlorobenzothiazole, the additional methoxy groups can enhance its solubility and modify its interaction with biological targets .

Properties

IUPAC Name

2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVUGPLXAGVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365966
Record name 2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890091-99-3
Record name 2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,7-dimethoxy-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 4
2-Chloro-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,7-dimethoxy-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.